molecular formula C10H14N2O3S B14834665 5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide

5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide

Cat. No.: B14834665
M. Wt: 242.30 g/mol
InChI Key: QLSRVAQVXIBITM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide include other sulfonamides such as:

Uniqueness

This compound is unique due to its specific chemical structure, which includes a cyclopropoxy group and an ethyl group attached to the pyridine ring. This unique structure may confer specific biological activities and chemical reactivity that differentiate it from other sulfonamides .

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

5-cyclopropyloxy-6-ethylpyridine-2-sulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-2-8-9(15-7-3-4-7)5-6-10(12-8)16(11,13)14/h5-7H,2-4H2,1H3,(H2,11,13,14)

InChI Key

QLSRVAQVXIBITM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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